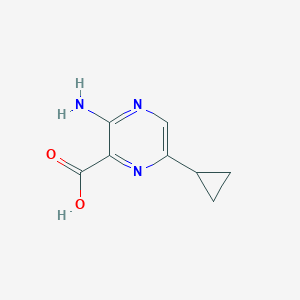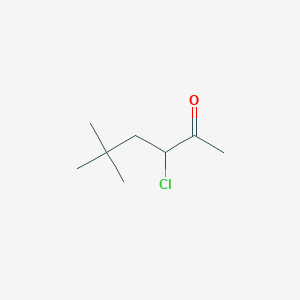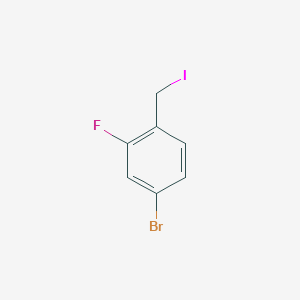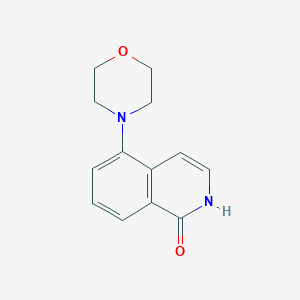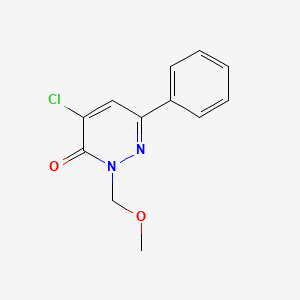
4-Chloro-2-(methoxymethyl)-6-phenylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(methoxymethyl)-6-phenylpyridazin-3-one is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with chlorine, a methoxymethyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(methoxymethyl)-6-phenylpyridazin-3-one typically involves multiple steps, starting with the formation of the pyridazine ring. One common approach is the cyclization of appropriate precursors, such as halogenated anilines, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The choice of reagents and solvents is optimized for efficiency and cost-effectiveness. Purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 4-Chloro-2-(methoxymethyl)-6-phenylpyridazin-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH⁻) or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that derivatives of this compound exhibit biological activity, including potential antimicrobial and anticancer properties. These derivatives are being studied for their ability to inhibit the growth of bacteria and cancer cells.
Medicine: The compound and its derivatives are being explored for their therapeutic potential. They may serve as lead compounds in the development of new drugs for treating various diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.
作用機序
The mechanism by which 4-Chloro-2-(methoxymethyl)-6-phenylpyridazin-3-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the derivatives involved.
類似化合物との比較
4-Chloro-2-(methoxymethyl)pyrimidine
4-Chloro-2-(methoxymethyl)aniline
4-Chloro-2-(methoxymethyl)pyridine
Uniqueness: 4-Chloro-2-(methoxymethyl)-6-phenylpyridazin-3-one stands out due to its unique combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound for scientific research and industrial use.
特性
分子式 |
C12H11ClN2O2 |
|---|---|
分子量 |
250.68 g/mol |
IUPAC名 |
4-chloro-2-(methoxymethyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-8-15-12(16)10(13)7-11(14-15)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChIキー |
KOYKSUZNXCFMEF-UHFFFAOYSA-N |
正規SMILES |
COCN1C(=O)C(=CC(=N1)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



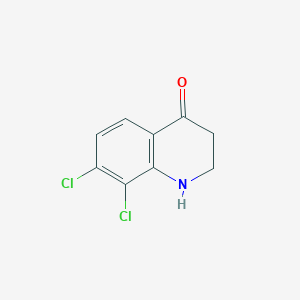
![1-[2-Fluoro-4-(oxolan-2-ylmethoxy)phenyl]piperazine](/img/structure/B15357434.png)
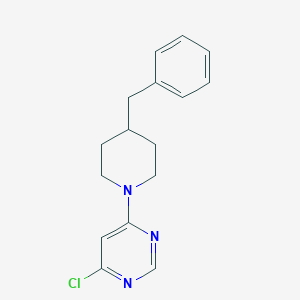
![1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol](/img/structure/B15357445.png)
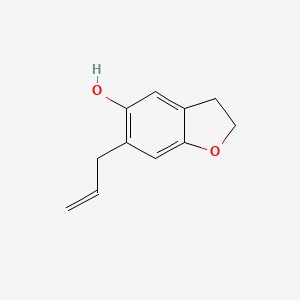

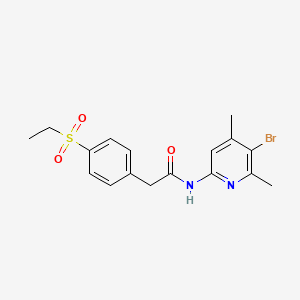
![4-Methoxy-7-(2-phenylethenyl)furo[3,2-g]chromen-5-one](/img/structure/B15357474.png)
